Scientific Field: Environmental Toxicology
Summary of Application: This compound is investigated for its potential as an environmental contaminant due to its structural similarity to nonylphenol, a known endocrine disruptor . It’s particularly scrutinized in aquatic environments where such compounds can accumulate and affect wildlife.
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is an organic compound characterized by its unique structure, which includes a phenolic core substituted with a heptyl chain and ethoxy group. Its molecular formula is CHO, and it has a molecular weight of 264.40 g/mol. This compound is primarily recognized for its surfactant properties, often utilized in various industrial applications due to its hydrophobic and hydrophilic characteristics .
The chemical behavior of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can be analyzed through several key reactions:
These reactions are crucial for modifying the compound's properties for specific applications .
The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate typically involves the following methods:
These methods highlight the compound's synthetic versatility and adaptability for various applications .
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate finds applications in several fields:
These applications leverage the compound's unique chemical structure and properties .
Studies on the interactions of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate with other compounds indicate that it can enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate better dispersion in aqueous environments, making it valuable in pharmaceutical formulations. Further research is necessary to explore its interactions with biological membranes and other pharmacologically active compounds .
Several compounds share structural similarities with 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nonylphenol | CHO | Commonly used surfactant; environmental concerns |
Octylphenol | CHO | Similar surfactant properties; potential endocrine disruptor |
4-Octylphenol Monoethoxylate | CHO | Ethoxylated version; used in similar applications |
Uniqueness: What distinguishes 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate from these compounds is its specific heptyl side chain, which may confer distinct physical and chemical properties that enhance its effectiveness as a surfactant while potentially reducing environmental impact compared to longer-chain analogs like nonylphenol .
The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate follows established ethoxylation reaction mechanisms that involve the controlled addition of ethylene oxide to nonylphenol precursors [1]. The fundamental process begins with the activation of the phenolic hydroxyl group through deprotonation by alkaline catalysts, creating a phenoxide anion that serves as the nucleophilic species in the subsequent ethoxylation reaction [5].
The reaction mechanism proceeds through a base-catalyzed nucleophilic ring-opening of ethylene oxide [4]. Potassium hydroxide serves as the primary catalyst in industrial applications, facilitating the formation of the alkoxide intermediate through hydrogen abstraction from the phenol substrate [9] [10]. The ethylene oxide molecule undergoes nucleophilic attack at the less substituted carbon atom, resulting in ring opening and formation of the ethoxylated product [5] [11].
The specific substrate for this compound, 4-(3',6'-Dimethyl-3'-heptyl)phenol, represents a branched nonylphenol isomer characterized by its unique substitution pattern [1] [8]. The tertiary carbon center at position 3' of the heptyl chain, bearing two methyl substituents, influences both the reactivity and physical properties of the resulting ethoxylate [1] [3].
Temperature control during the ethoxylation process typically ranges from 130 to 180 degrees Celsius, with optimal conditions often maintained between 155 and 175 degrees Celsius [11] [20]. The reaction exhibits highly exothermic characteristics, requiring careful thermal management to prevent runaway reactions and ensure product quality [15] [20]. Pressure conditions are maintained between 1 to 2 bar during the ethylene oxide addition phase [5] [27].
The kinetics of nonylphenol ethoxylation follow pseudo-first-order behavior with respect to the phenolic substrate when ethylene oxide is maintained in excess [27]. The reaction rate constants demonstrate significant temperature dependence, with activation energies typically ranging from 40 to 60 kilojoules per mole for potassium hydroxide-catalyzed systems [9] [27].
Parameter | Value Range | Optimal Conditions |
---|---|---|
Temperature (°C) | 130-180 | 155-175 |
Pressure (bar) | 1-5 | 1-2 |
Catalyst Concentration (wt%) | 0.1-1.0 | 0.2-0.5 |
Reaction Time (hours) | 2-8 | 4-6 |
The selectivity toward monoethoxylate formation depends critically on controlling the ethylene oxide to substrate molar ratio [11] [26]. Maintaining ratios close to 1:1 with careful dosing strategies helps minimize the formation of higher ethoxylated homologues [11] [15]. The reaction mixture composition and ethylene oxide concentration must be monitored continuously to achieve the desired degree of ethoxylation [15] [20].
The synthesis of isotopically labeled 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate serves critical analytical purposes, particularly in environmental monitoring and quantitative analysis applications [2] [13]. Carbon-13 labeled isotopologues represent the most widely utilized variants due to their exceptional chemical stability and analytical reliability [22] [24].
The preparation of carbon-13 labeled isotopologues follows two primary synthetic approaches. The first involves incorporating carbon-13 into the aromatic ring system of the phenolic precursor, yielding ring-labeled isotopologues [2] [8]. This approach utilizes carbon-13 labeled phenol as the starting material, which undergoes alkylation with the appropriate nonene derivative followed by ethoxylation using unlabeled ethylene oxide [13] [22].
The second strategy focuses on ethoxy chain labeling through the use of carbon-13 enriched ethylene oxide during the ethoxylation step [2] [13]. This methodology produces isotopologues where the carbon-13 label resides specifically within the ethylene glycol moiety, providing distinct mass spectrometric signatures for analytical differentiation [13] [24].
Synthesis protocols for carbon-13 labeled compounds require specialized handling procedures to maintain isotopic integrity throughout the reaction sequence [22] [24]. The reaction conditions mirror those used for unlabeled synthesis, with particular attention to preventing isotope scrambling or exchange reactions [22]. Temperature control becomes even more critical, as elevated temperatures can promote unwanted side reactions that may compromise isotopic purity [22] [24].
Deuterium-labeled isotopologues present alternative analytical standards, though their application is limited by potential isotope exchange phenomena [22]. Deuterium incorporation typically targets non-exchangeable positions within the alkyl chain or aromatic system to minimize stability concerns [22] [24]. However, the synthetic complexity and potential for isotope instability make carbon-13 variants the preferred choice for most analytical applications [22].
Isotopologue Type | Label Position | Mass Shift (Da) | Synthetic Complexity |
---|---|---|---|
Ring-13C6 | Aromatic carbons | +6.02 | High |
Ethoxy-13C2 | Ethylene oxide unit | +2.01 | Moderate |
d2-Phenol | Aromatic protons | +2.01 | Moderate |
d5-Alkyl | Alkyl chain | +5.03 | High |
Quality control measures for isotopologue synthesis include nuclear magnetic resonance spectroscopy to confirm label incorporation and isotopic enrichment levels [22] [24]. Mass spectrometric analysis provides verification of the expected mass shifts and assessment of isotopic purity [13] [24]. Gas chromatography-mass spectrometry methods enable evaluation of chemical purity and identification of synthetic impurities [13] [14].
The isotopic enrichment typically ranges from 95 to 99 percent for carbon-13 labeled compounds, depending on the specific synthetic route and purification procedures employed [2] [22]. Lower enrichment levels may compromise analytical sensitivity and accuracy in trace-level determinations [22] [24].
Industrial production of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate employs sophisticated reactor systems designed to handle the highly exothermic nature of ethoxylation reactions while maintaining precise control over product distribution [15] [17]. Modern manufacturing facilities utilize semi-batch reactor configurations with advanced temperature and pressure control systems [15] [20].
The production process begins with substrate preparation, involving the purification of 4-(3',6'-Dimethyl-3'-heptyl)phenol to remove water and other impurities that could interfere with the ethoxylation reaction [18] [25]. Drying procedures typically involve heating the substrate to 130 degrees Celsius under nitrogen atmosphere for 30 to 60 minutes to achieve moisture levels below 100 parts per million [18] [20].
Reactor charging protocols follow established safety procedures, with the phenolic substrate and catalyst loaded under inert atmosphere conditions [15] [18]. Potassium hydroxide catalyst concentrations typically range from 0.2 to 0.5 weight percent based on substrate mass [15] [20]. The reactor system is then pressurized with nitrogen and heated to the designated reaction temperature [15] [18].
Ethylene oxide addition represents the critical phase of the production process, requiring precise control of feed rates and reaction conditions [15] [20]. Modern industrial systems employ automated dosing systems that maintain ethylene oxide feed rates between 2000 to 5000 pounds per hour, depending on reactor capacity and heat removal capabilities [20]. Temperature excursions are minimized through enhanced cooling systems and advanced process control algorithms [20] [27].
Process Parameter | Specification | Control Method |
---|---|---|
Substrate Moisture Content | <100 ppm | Karl Fischer titration |
Catalyst Loading | 0.2-0.5 wt% | Gravimetric dosing |
Reaction Temperature | 155-165°C | Advanced PID control |
Ethylene Oxide Feed Rate | 2000-5000 lb/hr | Mass flow controllers |
Reactor Pressure | 40-60 psi | Automated pressure control |
Quality control protocols encompass multiple analytical techniques to ensure product specifications are met consistently [14] [19] [23]. Gas chromatographic analysis provides detailed composition profiles, including the distribution of ethoxylated homologues and residual starting materials [14] [18]. High-performance liquid chromatography with mass spectrometric detection enables precise quantification of the monoethoxylate product and identification of potential impurities [14] [19].
Post-reaction processing involves cooling the reaction mixture to approximately 60 degrees Celsius followed by nitrogen purging to remove residual ethylene oxide [18] [20]. The crude product undergoes neutralization procedures to remove residual catalyst, typically through acid washing or ion exchange treatment [18] [23]. Distillation or other purification techniques may be employed to achieve final product specifications [25] [23].
Process optimization strategies focus on maximizing monoethoxylate selectivity while minimizing energy consumption and waste generation [15] [17]. Enhanced Loop Reactor technology represents recent advances in industrial ethoxylation, providing improved mixing efficiency and better control over product distribution compared to traditional reactor designs [17]. These systems demonstrate growth ratios up to 80 while maintaining consistent product quality throughout the production cycle [17].